molecular formula C15H18N2O5S B2784432 N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide CAS No. 1798463-69-0

N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2784432
CAS No.: 1798463-69-0
M. Wt: 338.38
InChI Key: JXYPWBUWXJWUNE-UHFFFAOYSA-N
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Description

N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a furan ring, a methoxyethyl group, and a sulfamoyl phenyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl methoxyethylamine, which is then reacted with 4-aminophenylsulfonamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce the corresponding amine .

Scientific Research Applications

N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide stands out due to its unique combination of a furan ring, methoxyethyl group, and sulfamoyl phenyl acetamide structure. This combination imparts specific chemical and biological properties that make it a versatile compound for various research applications.

Properties

IUPAC Name

N-[4-[[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-11(18)17-12-5-7-13(8-6-12)23(19,20)16-10-15(21-2)14-4-3-9-22-14/h3-9,15-16H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYPWBUWXJWUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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